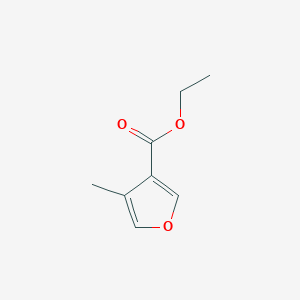

Ethyl 4-methylfuran-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-11-8(9)7-5-10-4-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMHKAPKGFWTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization with 4 2 4 Bromophenethyl Dimethylammonio Ethoxy Benzenaminium Dibromide 4 Apeba :

The reagent 4-APEBA has been successfully used for the derivatization of carboxylic acids to improve their detection in positive-ion ESI-MS. chemrxiv.orgnih.govvu.nlresearchgate.netnih.gov The reaction proceeds via carbodiimide (B86325) chemistry, where a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activates the carboxylic acid, which then reacts with the primary amine group of 4-APEBA. nih.gov

The key advantages of using 4-APEBA include:

Introduction of a permanent positive charge: The quaternary ammonium (B1175870) group in 4-APEBA ensures that the derivative is permanently charged, leading to a significant enhancement in ESI-MS signal intensity. nih.gov

Incorporation of a bromine atom: The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, which aids in the identification and confirmation of the derivatized analyte. chemrxiv.orgnih.gov

Favorable fragmentation: The derivatives of 4-APEBA often exhibit predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which is beneficial for structural elucidation and selective reaction monitoring (SRM) based quantification. nih.gov

The derivatization process can be optimized by adjusting reaction parameters such as temperature and time. For instance, heating the reaction mixture can accelerate the derivatization of less volatile carboxylic acids. nih.gov

Table 1: Hypothetical Derivatization of 4-methylfuran-3-carboxylic acid with 4-APEBA

| Parameter | Value | Reference |

| Derivatizing Reagent | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | chemrxiv.orgnih.govvu.nlresearchgate.netnih.gov |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | nih.gov |

| Reaction Conditions | Aqueous conditions, potentially with heating to accelerate the reaction. | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Expected Key Feature | Introduction of a permanent positive charge and a bromine isotopic pattern. | chemrxiv.orgnih.gov |

Derivatization with N 4 Aminomethylphenyl Pyridinium Ampp :

Another effective charge-reversal derivatization reagent is N-(4-aminomethylphenyl)pyridinium (AMPP). This reagent reacts with carboxylic acids to form an amide bond, introducing a permanently positively charged pyridinium (B92312) group. This derivatization has been shown to dramatically increase the sensitivity of detection for fatty acids in LC-ESI-MS/MS analysis, with reported sensitivity improvements of up to 60,000-fold compared to the underivatized analytes. nih.gov The resulting AMPP amides are readily analyzed in positive ion mode. nih.gov

Table 2: Research Findings on Carboxylic Acid Derivatization for Ionization Enhancement

| Derivatizing Reagent | Analyte Class | Key Findings | Reference |

| 4-APEBA | Carboxylic acids | Enables positive ionization ESI-MS analysis, introduces a bromine tag for easy identification, and allows for simplified sample preparation under aqueous conditions. nih.gov | chemrxiv.orgnih.govvu.nlresearchgate.netnih.gov |

| AMPP | Fatty acids, Eicosanoids | Results in a permanent positive charge (charge reversal), leading to a significant improvement in detection sensitivity (up to 60,000-fold) in positive ion mode LC-ESI-MS/MS. nih.gov | nih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic acids | Shows high derivatization efficiency (close to 100%) and is a reliable method for quantitative analysis of carboxylic acids in complex matrices when compared to other reagents like aniline. nih.gov | nih.gov |

Chemical Reactivity and Derivatization Studies of the Ethyl 4 Methylfuran 3 Carboxylate Core

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, a characteristic that dictates much of its reactivity. wikipedia.org The presence of an oxygen atom delocalizes one of its lone pairs of electrons into the ring, creating a π-system with 6 electrons that adheres to Hückel's rule for aromaticity. wikipedia.org However, its aromatic character is less pronounced than that of benzene, making it more susceptible to addition and ring-opening reactions. wikipedia.org In Ethyl 4-methylfuran-3-carboxylate, the substituents on the ring—an electron-donating methyl group and an electron-withdrawing ethyl carboxylate group—modulate this inherent reactivity.

Electrophilic Aromatic Substitution Potentials

Furans readily undergo electrophilic aromatic substitution, often with greater ease than benzene. researchgate.net The positions most susceptible to attack are the α-carbons (C2 and C5), which are adjacent to the oxygen atom. For this compound, the outcome of electrophilic substitution is directed by the combined influence of the existing substituents. The electron-withdrawing ethyl carboxylate group at position 3 deactivates the ring, particularly at the adjacent C2 and C4 positions, and directs incoming electrophiles primarily to the C5 position. Conversely, the electron-donating methyl group at position 4 is an activating group that directs substitution to the ortho (C3 and C5) positions.

The synergistic effect of these two groups strongly favors electrophilic attack at the C5 position, the only position activated by the methyl group and not electronically disfavored by the carboxylate group. Research on similarly substituted furans confirms this trend, where blocking one α-position is sometimes necessary to achieve substitution at other sites. researchgate.net

| Reaction Type | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | Ethyl 4-methyl-5-nitrofuran-3-carboxylate |

| Bromination | Br₂ in CCl₄ | Ethyl 5-bromo-4-methylfuran-3-carboxylate |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Ethyl 5-acyl-4-methylfuran-3-carboxylate |

Nucleophilic Additions and Ring Transformations

Unlike more aromatic systems, the furan ring can participate in nucleophilic addition reactions and is particularly known for its role as a diene in cycloaddition reactions. studysmarter.co.ukstackexchange.com

Diels-Alder Reaction: The furan ring in this compound can act as a 1,3-diene in [4+2] cycloaddition reactions with various dienophiles, such as maleic anhydride (B1165640) or acetylenic esters. stackexchange.comresearchgate.net This reaction typically leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative, which can serve as a precursor to highly functionalized cyclic and aromatic compounds through subsequent rearrangement or elimination steps. nih.gov

Ring-Opening Reactions: The furan nucleus is susceptible to ring-opening under certain conditions, particularly oxidative or acidic environments, often yielding 1,4-dicarbonyl compounds. researchgate.netacs.orgnih.gov For instance, treatment with acid can lead to hydrolysis and subsequent ring cleavage. stackexchange.com Oxidation, depending on the reagent, can convert the furan ring into butenolides or dicarbonyls. researchgate.net Atmospheric oxidation initiated by hydroxyl radicals is also a known degradation pathway for substituted furans, proceeding through ring-retaining adducts or ring-opening to form unsaturated 1,4-dicarbonyls. acs.org

Transformations Involving the Ester Functional Group

The ethyl carboxylate group at the C3 position is a key functional handle for derivatization, allowing for a range of transformations common to esters.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-methylfuran-3-carboxylic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of a strong base like potassium hydroxide (B78521) (KOH), followed by acidic workup. researchgate.net Acid-catalyzed hydrolysis is also possible but may risk side reactions involving the sensitive furan ring. studysmarter.co.uk

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is usually used in large excess or as the solvent. masterorganicchemistry.comorganic-chemistry.org For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield Mthis compound. masterorganicchemistry.comorganic-chemistry.org

| Reaction | Reagents | Product |

| Hydrolysis | 1. KOH (aq), Δ2. H₃O⁺ | 4-methylfuran-3-carboxylic acid |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound |

| Transesterification | Benzyl alcohol, H⁺ or BnO⁻ | Benzyl 4-methylfuran-3-carboxylate |

Chemical Modifications at the Methyl Substituent

The methyl group at C4, while generally less reactive than the furan ring or the ester, can be functionalized, typically through free-radical pathways.

Halogenation: A common strategy for activating a methyl group on an aromatic ring is benzylic-type halogenation. Using N-bromosuccinimide (NBS), typically with a radical initiator like AIBN or light, the methyl group can be selectively brominated to yield Ethyl 4-(bromomethyl)furan-3-carboxylate. researchgate.netresearchgate.net

Nucleophilic Substitution: The resulting bromomethyl derivative is a versatile electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the 4-position. researchgate.netresearchgate.netdocumentsdelivered.com For instance, reaction with amines (pyrrolidine, piperidine, morpholine) yields the corresponding tertiary amines, while reaction with sodium acetate (B1210297) leads to an acetoxy derivative. researchgate.net This pathway provides a powerful method for elaborating the furan scaffold.

| Initial Reaction | Reagent | Intermediate Product | Subsequent Reaction | Nucleophile | Final Product |

| Radical Bromination | NBS, AIBN | Ethyl 4-(bromomethyl)furan-3-carboxylate | Nucleophilic Substitution | Pyrrolidine | Ethyl 4-(pyrrolidin-1-ylmethyl)furan-3-carboxylate |

| Radical Bromination | NBS, AIBN | Ethyl 4-(bromomethyl)furan-3-carboxylate | Nucleophilic Substitution | Sodium Acetate | Ethyl 4-(acetoxymethyl)furan-3-carboxylate |

| Radical Bromination | NBS, AIBN | Ethyl 4-(bromomethyl)furan-3-carboxylate | Arbuzov Reaction | Triethyl phosphite | Diethyl ((4-(ethoxycarbonyl)-5-methylfuran-2-yl)methyl)phosphonate |

Side-Chain Functionalization and Derivatization

The methyl group at the 4-position of the furan ring in this compound is a potential site for functionalization. While direct studies on the side-chain functionalization of this specific compound are not extensively documented, analogous reactions on similar furan derivatives suggest viable pathways. For instance, bromination of the methyl group on the furan ring can be achieved using reagents like N-bromosuccinimide (NBS), which is a common method for introducing a bromine atom that can then be subjected to further nucleophilic substitution reactions.

Furthermore, the furan ring itself can be functionalized. For example, the C3-H silylation of furfural (B47365) derivatives has been demonstrated using iridium catalysis, providing a versatile platform for further transformations such as arylation, alkenylation, and alkylation. chemrxiv.org Although this is on a different furan derivative, it highlights the potential for direct C-H functionalization on the furan core of this compound.

Reactivity with Binucleophiles (e.g., Hydrazine)

The ethyl carboxylate group of this compound is susceptible to nucleophilic attack by binucleophiles like hydrazine (B178648). The reaction with hydrazine hydrate (B1144303) would be expected to yield the corresponding carbohydrazide, 4-methylfuran-3-carbohydrazide. This transformation is a standard method for converting esters to hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds.

In some cases, the reaction of furan-containing esters with hydrazine can lead to more complex outcomes. For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can result in the opening of the pyrone ring. mdpi.com While the furan ring is generally more stable than a lactone, this reactivity highlights the potential for the furan ring to participate in reactions with strong nucleophiles under certain conditions.

Formation of Condensed Heterocyclic Systems from this compound Analogues

The structure of this compound, with functional groups at adjacent positions on the furan ring, makes it a suitable precursor for the synthesis of condensed heterocyclic systems.

The synthesis of furo[3,4-d]pyridazinones can be envisioned through the cyclocondensation of a suitably functionalized furan-3,4-dicarboxylate derivative with hydrazine. While direct synthesis from this compound would require additional functionalization at the 4-position (e.g., conversion of the methyl group to a second carboxylate or a related functional group), the general strategy is well-established for related systems. For example, various pyrazolo[3,4-d]pyridazinone derivatives have been synthesized, demonstrating the feasibility of forming pyridazinone rings fused to five-membered heterocycles. nih.gov

The furan ring of this compound can serve as a diene in Diels-Alder reactions or undergo other pericyclic reactions to form more complex polycyclic structures. Additionally, the functional groups present can be used as handles to build additional rings. For instance, a protocol for preparing terpyridine carboxy derivatives relies on the oxidation of a furan ring within a polypyridine system. phenomenex.blog This illustrates how the furan moiety can be a key component in the construction of larger, more elaborate molecular architectures. The synthesis of various benzofuran (B130515) derivatives also showcases the versatility of furan precursors in building fused ring systems. colostate.edu

Derivatization Strategies for Enhanced Analytical Characterization

For analytical purposes, particularly in gas chromatography (GC), derivatization of polar compounds is often necessary to increase their volatility and improve their chromatographic behavior.

This compound, while having some volatility, can benefit from derivatization for more robust and sensitive analysis by GC-MS. The primary target for derivatization is the ester group, though the furan oxygen can also interact with certain reagents.

Common derivatization techniques applicable to this molecule include:

Silylation: This is a widely used method for derivatizing compounds with active hydrogens, such as carboxylic acids, alcohols, and amines. youtube.com While the ester group of this compound does not have an active hydrogen, hydrolysis to the corresponding carboxylic acid followed by silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a volatile trimethylsilyl (B98337) ester. nih.gov This two-step process of methoximation followed by silylation is particularly useful for complex samples to prevent the formation of multiple derivatives. researchgate.net

Acylation: Reagents such as fluorinated anhydrides (e.g., pentafluoropropionic anhydride, PFPA) can be used to derivatize compounds. masterorganicchemistry.commdpi.com While typically used for amines and alcohols, they can also react with carboxylic acids (after hydrolysis of the ester) to form stable, electron-capturing derivatives suitable for electron capture detection (ECD) in GC.

Esterification (Transesterification): The ethyl ester can be converted to a different ester, for example, a methyl ester, by transesterification with methanol under acidic or basic conditions. This might be done to improve chromatographic properties or for confirmation of identity. The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol and an acid catalyst.

The choice of derivatization reagent and method depends on the analytical requirements, such as the desired sensitivity and the presence of other interfering substances in the sample matrix. For instance, the analysis of furan and its derivatives in food matrices often employs solid-phase microextraction (SPME) followed by GC-MS.

Reagent-Based Modifications for Ionization Enhancement

The enhancement of ionization efficiency is a critical step in the sensitive detection of molecules by mass spectrometry, particularly when using techniques like electrospray ionization (ESI). For a compound such as this compound, which lacks a readily ionizable functional group, chemical derivatization is an essential strategy. The primary target for derivatization on this molecule is the ethyl ester group. This typically involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by reaction with a derivatizing agent that introduces a permanently charged or easily protonated group.

Hydrolysis to 4-methylfuran-3-carboxylic acid:

The initial step would involve the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-methylfuran-3-carboxylic acid. This reaction is a standard procedure in organic synthesis and can be achieved under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide, followed by acidification to yield the free carboxylic acid. chemrxiv.org

Derivatization of the Carboxylic Acid:

Once the more reactive carboxylic acid is obtained, several derivatization reagents can be employed to enhance its ionization efficiency for LC-MS analysis. These reagents are designed to introduce a "charge tag" into the molecule.

Applications of Ethyl 4 Methylfuran 3 Carboxylate As a Versatile Synthetic Building Block

Construction of Complex Organic Molecules

The furan (B31954) scaffold is a prevalent motif in numerous biologically active compounds and functional molecules. Ethyl 4-methylfuran-3-carboxylate serves as a key starting material for the elaboration of intricate molecular architectures.

The furan nucleus is a fundamental component of many pharmaceutical and agrochemical agents. algoreducation.comijsrst.comresearchgate.netscispace.com The structural features of this compound make it an ideal candidate for the synthesis of polysubstituted aromatic and heterocyclic systems that are often the core of these active ingredients. researchgate.netresearchgate.net The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted into amides, which are common functionalities in drug molecules. nih.gov For instance, furan-3-carboxamides have been investigated for their antimicrobial properties. nih.gov

The furan ring itself can be a precursor to other cyclic systems through various ring-transformation reactions. Furthermore, the methyl group and the unsubstituted positions on the furan ring are amenable to further functionalization, allowing for the introduction of diverse pharmacophores. The general utility of furan derivatives in the synthesis of bioactive compounds underscores the potential of this compound as a key intermediate. algoreducation.comscispace.comresearchgate.net

Table 1: Potential Pharmaceutical and Agrochemical Scaffolds from this compound

| Scaffold Type | Synthetic Transformation | Potential Application |

|---|---|---|

| Substituted Benzofurans | Intramolecular cyclization reactions | Pharmaceuticals, Agrochemicals clockss.org |

| Fused Pyrimidines | Reaction with ureas or thioureas | Kinase inhibitors, Antiviral agents |

| Polysubstituted Furans | Cross-coupling reactions | Various bioactive compounds researchgate.net |

Furan derivatives are well-known contributors to the aroma and flavor of a wide variety of foods and beverages, often formed during thermal processing. researchgate.netnih.govnih.govagriculturejournals.cz The specific substitution pattern of this compound, particularly the methyl group, can influence the organoleptic properties of its derivatives. While direct use as a flavoring agent is not extensively documented, its chemical structure suggests its potential as a precursor to various flavor compounds.

For example, reduction of the ester group to an alcohol, followed by further transformations, could lead to the formation of furan-based esters and ethers known for their fruity and sweet notes. The Maillard reaction and caramelization processes, which are key in the development of flavors in cooked foods, often produce substituted furans. nih.gov Synthetic routes starting from this compound can offer a controlled way to produce specific, high-value flavor molecules that might otherwise be difficult to isolate from natural sources.

Development of Advanced Heterocyclic Scaffolds

The construction of novel heterocyclic systems is a cornerstone of modern drug discovery and materials science. This compound provides a versatile platform for the synthesis of complex, multi-ring structures.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The furan ring in this compound can act as a diene in Diels-Alder reactions, a cornerstone of many MCRs. researchgate.net This reactivity allows for the rapid assembly of bicyclic and polycyclic scaffolds. The electron-donating methyl group can enhance the reactivity of the furan ring in these cycloadditions.

For instance, the reaction of this compound with a suitable dienophile in a Diels-Alder reaction would yield a 7-oxabicyclo[2.2.1]heptene derivative. This adduct can then undergo a variety of further transformations, such as ring-opening or rearrangement, to generate highly functionalized carbocyclic and heterocyclic systems.

The furan moiety of this compound is a valuable precursor for the synthesis of fused heterocyclic systems. researchgate.netnih.govresearchgate.netnih.gov Intramolecular cyclization reactions, often involving the ester group or other functional groups introduced onto the furan ring, can lead to the formation of furopyranones, furopyridinones, and other fused scaffolds. These fused systems are of significant interest due to their presence in a variety of biologically active natural products.

Furthermore, the furan ring can participate in reactions leading to the formation of spirocyclic compounds. thieme-connect.comnih.gov Spiro-fused polycyclic aromatic compounds containing a furan unit have been shown to possess interesting photophysical properties. mdpi.comnih.gov The reactivity of the double bonds in the furan ring of this compound can be exploited in radical cyclization or other cycloaddition reactions to construct spiro-indoline or other spiroheterocyclic frameworks. researchgate.net

Table 2: Examples of Advanced Heterocyclic Scaffolds from Furan Derivatives

| Scaffold Type | Synthetic Approach | Key Features |

|---|---|---|

| Fused Pyranones | Intramolecular cyclization | Core of many natural products |

| Fused Pyrrolones | Intramolecular amidation/cyclization | Biologically active heterocycles |

| Spiro-indolines | Cycloaddition reactions | Chiral scaffolds, potential bioactivity |

Contributions to Materials Science and Polymer Chemistry

Furan-based polymers, derived from renewable biomass sources, are gaining significant attention as sustainable alternatives to petroleum-based plastics. iaea.orgnih.govresearchgate.net Furans can be used as monomers in the synthesis of polyesters, polyamides, and other polymers with unique properties. iaea.orgacs.orgrsc.org

This compound, with its functional handles, has the potential to be incorporated into polymer chains. The ester group can participate in transesterification reactions to form polyester (B1180765) backbones. The furan ring itself can be utilized in polymerization reactions, for example, through ring-opening polymerization of its Diels-Alder adducts or through electropolymerization to create conducting polymers. acs.org The development of furan-based polymers is a rapidly growing field, and versatile monomers like this compound are valuable tools for the design of new materials with tailored properties. iaea.orgresearchgate.netrsc.org Moreover, furan derivatives are being explored for applications in organic electronics and photochromic materials. acs.org

Cross-linking Reactions for Hydrogel Formation

The formation of hydrogels requires the cross-linking of polymer chains to create a three-dimensional network capable of absorbing large amounts of water. Furan derivatives are particularly suited for creating thermoreversible cross-links through the Diels-Alder reaction. researchgate.netnih.gov

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The furan ring in this compound can act as the diene. When reacted with a molecule containing two or more dienophile groups (e.g., a bismaleimide), it can form stable covalent cross-links. A key advantage of the furan-maleimide Diels-Alder adduct is its thermal reversibility; upon heating, the cross-links can break via a retro-Diels-Alder reaction, causing the hydrogel to dissolve or liquefy. researchgate.net This "smart" behavior is desirable for applications in drug delivery and tissue engineering.

Although the general principle is well-established, specific studies detailing the use of this compound as the primary cross-linking agent in hydrogel synthesis are not widely documented in prominent literature. However, the reactivity of the furan core suggests its potential utility in such applications. The reaction would involve mixing a polymer functionalized with maleimide (B117702) groups with this compound (or a derivative) to induce gelation.

Table 1: Potential Diels-Alder Cross-linking Parameters for Furan-based Compounds

| Parameter | Description | Typical Conditions | Rationale |

| Diene | Furan-containing molecule | This compound | The furan ring provides the four π-electrons for the cycloaddition. nih.gov |

| Dienophile | Electron-poor alkene | Bismaleimide, Acrylate | A difunctional dienophile is required to connect two polymer chains or furan units, leading to a network. researchgate.netacs.org |

| Solvent | Aqueous or Organic | Water, THF, Toluene | The choice of solvent depends on the solubility of the reactants. Water has been shown to enhance the rate of some furan Diels-Alder reactions. nih.gov |

| Temperature (Forward) | Reaction Temperature | Room Temperature to 60°C | The forward reaction is typically favorable at lower temperatures. |

| Temperature (Retro) | Reversibility Temperature | > 90°C | The retro-Diels-Alder reaction is triggered by heat, breaking the cross-links and allowing for thermoreversibility. researchgate.net |

Incorporation into Functional Polymers

The structure of this compound allows for its potential incorporation into functional polymers through several synthetic routes. Furan-containing polymers are of increasing interest as they can be derived from renewable biomass and often exhibit unique thermal and electronic properties. rsc.org

One primary strategy for incorporating this molecule into a polymer backbone would be through its ester functional group. The ethyl ester can be hydrolyzed to the corresponding 4-methylfuran-3-carboxylic acid. bldpharm.com This carboxylic acid derivative could then be used as a monomer in polycondensation reactions. For example, it could react with a diol to form a furan-containing polyester. Polyesters based on renewable furan derivatives, such as poly(ethylene furanoate) (PEF), are gaining significant attention as bio-based alternatives to petroleum-derived plastics like PET. nih.gov

Alternatively, the furan ring itself can participate in polymerization. Methods such as catalyst-transfer polycondensation and direct C-H arylation have been developed to synthesize furan-based conjugated polymers. rsc.orgacs.org These polymers are investigated for their applications in organic electronics. numberanalytics.com While these methods are typically applied to other furan derivatives, the fundamental reactivity could be adapted for monomers like this compound to create novel polymer structures. The specific substitution pattern on the furan ring would influence the resulting polymer's solubility, processability, and final properties.

Table 2: Potential Polymerization Methods for Furan-based Monomers

| Polymerization Method | Monomer Requirement | Potential Polymer Type | Notes |

| Polycondensation | Difunctional monomers (e.g., diacid, diol) | Polyesters, Polyamides | This compound would first need to be converted to a difunctional derivative. magtech.com.cn |

| Diels-Alder Polymerization | Monomers with both furan and dienophile moieties, or A2 + B2 monomers | Thermoreversible Polymers | Creates polymers with cross-links integrated into the backbone, offering unique material properties. researchgate.net |

| Direct C-H Arylation | Furan monomer + dihaloaromatic comonomer | Conjugated Polymers | An efficient method for creating π-conjugated systems for electronic applications without requiring organometallic intermediates. rsc.org |

| Catalyst-Transfer Polycondensation | Dihalogenated furan monomers | Regioregular Conjugated Polymers | Allows for controlled, chain-growth polymerization, leading to polymers with defined molecular weights and low dispersity. acs.org |

Spectroscopic and Structural Elucidation Techniques for Ethyl 4 Methylfuran 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Identification

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) within a molecule. For ethyl 4-methylfuran-3-carboxylate, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the ethyl group, the methyl group, and the furan (B31954) ring.

The ethyl ester protons typically appear as a quartet around 4.2-4.4 ppm (for the -OCH₂- group) and a triplet around 1.3-1.4 ppm (for the -CH₃ group). The methyl group attached to the furan ring would likely produce a singlet in the region of 2.0-2.5 ppm. The protons on the furan ring itself will have specific chemical shifts influenced by the substituents. For instance, in related furan derivatives, aromatic protons show signals that are deshielded by electron-withdrawing groups.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Furan-H (at C2 or C5) | 7.0 - 8.0 | Singlet / Doublet | - |

| Furan-H (at C2 or C5) | 6.0 - 7.0 | Singlet / Doublet | - |

| -OCH₂ CH₃ | 4.2 - 4.4 | Quartet | ~7.1 |

| Furan-CH₃ | 2.0 - 2.5 | Singlet | - |

| -OCH₂CH₃ | 1.3 - 1.4 | Triplet | ~7.1 |

Note: The exact chemical shifts and multiplicities for the furan protons can vary depending on the specific substitution pattern and the solvent used. For example, in a similar compound, ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate, the furan proton (H3) appears as a singlet at 6.32 ppm. nih.gov

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 160-175 ppm. The carbons of the furan ring will appear in the aromatic region (approximately 100-160 ppm), with their specific shifts depending on the attached substituents. The carbons of the ethyl group will be observed in the upfield region, with the -OCH₂- carbon around 60 ppm and the -CH₃ carbon around 14 ppm. The methyl group on the furan ring will also have a signal in the upfield region. In comparable structures like ethyl acrylate, the ester carbonyl carbon appears at 166.0 δ, the O-CH₂ carbon at 60.5 δ, and the alkyl CH₃ at 14.1 δ. libretexts.org For furan derivatives, sp² hybridized carbons generally absorb from 110 to 220 δ. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C =O (Ester) | 160 - 175 |

| Furan Ring Carbons | 100 - 160 |

| -OC H₂CH₃ | ~60 |

| Furan-C H₃ | 10 - 20 |

| -OCH₂C H₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between protons and carbons.

HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu This technique helps in definitively assigning the proton and carbon signals of the -CH₂- and -CH₃ groups of the ethyl moiety, as well as the furan ring protons to their corresponding carbons. columbia.edulibretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying functional groups in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands.

The most prominent band would be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1720–1737 cm⁻¹. The C-O stretching vibrations of the ester and the furan ring would be observed in the 1000-1300 cm⁻¹ region. The C=C stretching vibrations of the furan ring are expected around 1500-1600 cm⁻¹. researchgate.net The C-H stretching vibrations of the alkyl groups (methyl and ethyl) would appear just below 3000 cm⁻¹. The presence of the furan ring can be identified by bands around 790 cm⁻¹ (furan ring hydrogen) and 1020 cm⁻¹ (C-O-C stretching). researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (alkyl) | 2850 - 3000 | Medium to Strong |

| C=O stretching (ester) | 1720 - 1737 | Strong |

| C=C stretching (furan ring) | 1500 - 1600 | Medium |

| C-O stretching (ester and furan) | 1000 - 1300 | Strong |

| C-H out-of-plane bending (furan) | ~790 | Medium to Weak |

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.

The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a significant fragment ion. Another common fragmentation pathway for esters is the loss of an ethanol (B145695) molecule. researchgate.net Further fragmentation of the furan ring could also be observed. Analysis of furan derivatives often employs gas chromatography-mass spectrometry (GC-MS) for separation and identification. mdpi.com

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | Molecular Ion | - |

| [M - 45]⁺ | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| [M - 46]⁺ | [M - CH₃CH₂OH]⁺ | Loss of an ethanol molecule |

| [M - 29]⁺ | [M - CH₂CH₃]⁺ | Loss of the ethyl radical |

| [M - 73]⁺ | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate radical |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl acrylate |

| Ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate |

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. The technique requires a well-formed single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed.

Chromatographic Methods for Purity Assessment and Isolation

Column chromatography is a fundamental and widely used technique for the purification of organic compounds from reaction mixtures or natural extracts. nih.gov The method involves a stationary phase (a solid adsorbent, typically silica (B1680970) gel) packed into a vertical glass column and a mobile phase (a liquid solvent or solvent mixture) that flows down through the column. orgsyn.org

For the purification of this compound, a crude mixture is loaded onto the top of the column. A solvent system, often a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297), is chosen as the mobile phase. nih.govorgsyn.org As the solvent percolates through the column, the components of the mixture separate based on their differing affinities for the stationary and mobile phases. Compounds with weaker interactions with the silica gel travel down the column more quickly. By systematically collecting fractions of the eluting solvent, the desired compound can be isolated in a pure form. The choice of solvent polarity is critical for achieving effective separation. orgsyn.org

Table 2: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Heptane |

| Hexane (B92381) |

| Methanol (B129727) |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and essential tool in synthetic organic chemistry for the real-time monitoring of reaction progress and for the preliminary screening of products. Its simplicity and speed allow chemists to quickly assess the consumption of starting materials and the formation of products, guiding decisions on reaction times and work-up procedures.

In the context of the synthesis of this compound and its analogs, TLC is routinely used to track the conversion of reactants. A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica gel, alongside spots of the starting materials. The plate is then developed in a chamber containing a suitable mobile phase. The separation of components on the TLC plate is based on their differential partitioning between the stationary phase (e.g., polar silica gel) and the mobile phase (a less polar solvent or solvent mixture).

The choice of eluent, or mobile phase, is critical for achieving good separation. For furan-3-carboxylate esters, which are of moderate polarity, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly employed. The ratio of these solvents is adjusted to optimize the separation, aiming for a retention factor (R_f) value for the product that is ideally between 0.3 and 0.5 for clear resolution. For instance, a mobile phase of 10% ethyl acetate in petroleum ether might be a suitable starting point. chem-agilent.com

After development, the spots are visualized. While some organic compounds are colored, many, including this compound, are colorless. Visualization can be achieved non-destructively using a UV lamp if the compounds are UV-active, or destructively by staining with agents like potassium permanganate (B83412) or iodine vapors, which react with the compounds to produce colored spots. researchgate.net By comparing the R_f value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the reaction is proceeding.

Table 1: Representative TLC Systems for Monitoring Furan and Heterocyclic Ester Syntheses

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Typical R_f Range |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) | UV (254 nm), Iodine Vapor | 0.25 - 0.50 |

| Silica Gel 60 F₂₅₄ | Toluene:Ethyl Acetate (9.5:0.5) | UV (254 nm), Potassium Permanganate | 0.40 - 0.60 |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate | UV (254 nm), Iodine Vapor | 0.57 - 0.67 |

| Silica Gel 60 F₂₅₄ | Petroleum Ether:Ethyl Acetate (9:1) | UV (254 nm), Anisaldehyde Stain | 0.64 - 0.70 |

This table presents typical systems used for compounds of similar polarity. The optimal system for this compound would require experimental validation.

Gas Chromatography (GC) and Liquid Chromatography (LC)

For more detailed analysis, including purity assessment and quantification, Gas Chromatography (GC) and Liquid Chromatography (LC) are the methods of choice. These techniques offer higher resolution, greater sensitivity, and quantitative accuracy compared to TLC.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and swept by a carrier gas (such as helium or nitrogen) through a long capillary column. The column's inner surface is coated with a stationary phase that interacts differently with the various components of the sample, leading to their separation based on boiling point and polarity.

For furan derivatives, a common choice for the stationary phase is a non-polar or mid-polar column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5). researchgate.netresearchgate.net The separation is achieved by applying a temperature program, where the column temperature is gradually increased to elute compounds with different boiling points at different times. The time it takes for a compound to travel through the column is its retention time, a characteristic value under a specific set of conditions. A mass spectrometer is often used as a detector (GC-MS), which not only quantifies the compound but also provides its mass spectrum, a molecular fingerprint that confirms its identity. nih.govglsciences.com GC methods have been shown to successfully separate isomers of furan derivatives, which is crucial for ensuring the regiochemical purity of the synthesized compound. researchgate.netbldpharm.com

Table 2: Illustrative GC-MS Conditions for the Analysis of Furan Derivatives

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.0 - 1.5 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

These conditions are representative for the analysis of furan derivatives and would likely be suitable for this compound with minor optimization.

Liquid Chromatography (LC)

Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique that separates compounds in a liquid mobile phase that passes through a column packed with a solid stationary phase. Unlike GC, LC does not require the analyte to be volatile, making it suitable for a broader range of compounds.

For this compound, a reversed-phase HPLC setup is typically used. In this mode, the stationary phase is non-polar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. nih.govsigmaaldrich.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A key consideration for LC is detection. As this compound lacks a strong chromophore, detection by UV-Vis spectrophotometry might have limited sensitivity, although the furan ring does provide some UV absorbance. To enhance sensitivity, derivatization to attach a UV-active or fluorescent tag can be employed, though this adds complexity to the sample preparation. nih.gov Alternatively, a more universal detector like a mass spectrometer (LC-MS) can be used, which offers high sensitivity and structural information. nih.gov

Table 3: Potential HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C8 or C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV (e.g., at 254 nm) or Mass Spectrometer (LC-MS) |

This table outlines a starting point for method development for the HPLC analysis of this compound.

Theoretical and Computational Investigations on Ethyl 4 Methylfuran 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic characteristics of a molecule. These ab initio methods provide detailed information about electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For furan (B31954) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), have been shown to align well with experimental data.

Molecular orbital analysis offers a deeper understanding of chemical reactivity and bonding. Key aspects include Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (FMO) Theory: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For Ethyl 4-methylfuran-3-carboxylate, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO may be associated with the carbonyl group of the ester.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It helps to identify the regions of a molecule that are rich or deficient in electrons. Red-colored regions indicate negative electrostatic potential, corresponding to sites susceptible to electrophilic attack (e.g., the carbonyl oxygen). Blue-colored regions signify positive electrostatic potential, which are sites for nucleophilic attack. researchgate.net For this compound, MEP analysis would likely show a region of high negative potential around the ester's carbonyl oxygen and varying potential across the furan ring, influenced by the substituents.

Table 1: Key Concepts in Molecular Orbital Analysis

| Concept | Description | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Represents the ability to donate electrons (nucleophilicity). The site of reaction for electrophiles. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Represents the ability to accept electrons (electrophilicity). The site of reaction for nucleophiles. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity, lower kinetic stability, and higher polarizability. |

| MEP | Molecular Electrostatic Potential. A map of charge distribution on the molecule's surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to explore the dynamic and structural aspects of molecules, including their preferred shapes and how they interact with their environment.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, significant rotational freedom exists around the C-C bond connecting the ester group to the furan ring and the C-O bond within the ester.

Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy landscape. researchgate.net The minima on this landscape correspond to stable conformers. For similar ester-containing compounds, it has been shown that conformers where the ester group is in an anti or syn configuration relative to other substituents can have different energy levels. researchgate.net Identifying the lowest-energy conformer is crucial as it represents the most populated state of the molecule and often governs its observed chemical and physical properties.

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. nih.gov

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. nih.gov The protocol involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values, when scaled, often show excellent agreement with experimental spectra, helping to confirm structural assignments. materialsciencejournal.orgnih.gov

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be calculated using DFT. These calculations help in assigning specific absorption bands to the corresponding vibrational modes of the molecule, such as the characteristic C=O stretch of the ester group or the ring vibrations of the furan moiety.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Visible absorption spectra. materialsciencejournal.org This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively.

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Predicted Parameters |

| NMR | DFT (e.g., GIAO method) | Chemical Shifts (δ) and Coupling Constants (J) nih.gov |

| IR / Raman | DFT | Vibrational Frequencies (cm⁻¹) and Intensities |

| UV-Visible | TD-DFT | Excitation Energies (λmax) and Oscillator Strengths materialsciencejournal.org |

| Microwave | DFT / Ab initio | Rotational Constants (A, B, C) nih.gov |

Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

For this compound, this could involve studying:

Substitution Reactions: Investigating the mechanism of electrophilic aromatic substitution on the furan ring. Calculations can determine the activation energies for substitution at different positions, predicting the regioselectivity of the reaction.

Cyclization Reactions: Modeling the pathways of reactions used to synthesize the furan ring itself, providing insight into the bond-forming steps. semanticscholar.org

Hydrolysis: Elucidating the mechanism of ester hydrolysis under acidic or basic conditions by modeling the approach of water or a hydroxide (B78521) ion and identifying the tetrahedral intermediate and transition states.

Fragmentation Pathways: In the context of mass spectrometry, computational methods can simulate fragmentation mechanisms, such as McLafferty rearrangements or retro-Diels-Alder reactions, helping to interpret the observed mass spectra. nih.gov

By calculating the energies of all species along the reaction coordinate, a detailed reaction profile can be constructed, providing a fundamental understanding of the reaction's kinetics and thermodynamics.

Computational Studies on Reaction Pathways and Transition States

Detailed computational studies specifically mapping the reaction pathways and transition states for the synthesis of this compound are scarce. However, theoretical investigations into the formation of the furan ring and the reactions of similar furan derivatives offer valuable insights.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms. acs.org For instance, studies on the hydrodeoxygenation of furfural (B47365) on metal surfaces have utilized periodic DFT calculations to map the potential energy surface, identifying the most favorable reaction pathways and rate-determining steps. acs.org These studies calculate the energy barriers for various elementary steps, such as hydrogenation, dehydrogenation, and C-O bond cleavage, providing a detailed atomistic picture of the reaction. acs.org

In the context of furan synthesis, computational models can predict the transition state geometries and energies for cyclization reactions. For example, the formation of furan rings can occur through various catalytic or thermal cyclization pathways. acs.org Quantum chemical calculations can be employed to compare the feasibility of different proposed mechanisms, such as those involving intramolecular condensation or metal-catalyzed cycloisomerization. These calculations help in understanding the role of catalysts and reaction conditions in controlling the regioselectivity and efficiency of the synthesis.

While a specific study on this compound is not available, analogous computational work on the synthesis of other substituted furans demonstrates the capability of these methods to predict reaction outcomes. For example, research on the synthesis of pyrrolidinedione derivatives from coumarin, a related heterocyclic compound, employed quantum chemical studies to investigate all stages of a one-pot synthesis, including Michael addition and cyclization, and calculated the corresponding energy barriers.

In Silico Studies for Chemical Property Prediction

In silico methods, which rely on computer simulations, are increasingly used to predict the physicochemical and biological properties of chemical compounds, thereby reducing the need for extensive experimental work.

Computational Chemistry Data for Structural Descriptors

Quantum chemical calculations are instrumental in determining the structural and electronic properties of molecules. researchgate.net Methods like DFT can be used to optimize the geometry of this compound and calculate various structural descriptors. These descriptors are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential biological activity.

Although a dedicated computational study providing a comprehensive list of structural descriptors for this compound is not readily found, data for structurally similar compounds can provide an estimation. For instance, computational studies on other carboxylate-containing heterocycles have reported various calculated parameters. researchgate.net

Below is an interactive table showcasing typical structural descriptors that can be calculated for a molecule like this compound using computational chemistry methods. The values presented are hypothetical and for illustrative purposes, as specific literature data for this compound is unavailable.

| Structural Descriptor | Description | Hypothetical Calculated Value |

| Molecular Formula | The elemental composition of the molecule. | C8H10O3 |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 170.16 g/mol |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | ~2.5 D |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. | 5.3 eV |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | ~2.1 |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to drug transport properties. | 45.6 Ų |

These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate the chemical structure with biological activity or physical properties.

Advanced Analytical Methodologies for Comprehensive Characterization and Quantification

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental for separating target analytes from complex mixtures, a common challenge in food and flavor analysis. The structural similarity among various furan (B31954) derivatives requires powerful separation techniques to avoid co-elution and ensure accurate identification and quantification.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive two-dimensional gas chromatography (GC × GC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. nih.gov This technique employs two columns with different stationary phases, providing a more detailed "fingerprint" of the volatile and semi-volatile compounds in a sample. nih.gov In the context of food analysis, GC × GC has proven to be a powerful tool for the separation of complex mixtures, such as those found in coffee. monash.edunih.govresearchgate.net

For instance, studies on roasted coffee bean volatiles using GC × GC coupled with time-of-flight mass spectrometry (TOF-MS) have successfully separated and identified a multitude of compounds, including various furan derivatives. monash.eduresearchgate.netutas.edu.au The structured separation in the two-dimensional space allows for the differentiation of isomers and compounds with similar volatilities, which is often not possible with single-column GC. monash.edu While direct application data for ethyl 4-methylfuran-3-carboxylate is not extensively documented, the proven capability of GC × GC in resolving complex furan profiles in matrices like coffee suggests its high potential for the detailed analysis of this specific compound. nih.govresearchgate.net The enhanced resolution and sensitivity of GC × GC-TOFMS make it an ideal, albeit advanced, choice for its characterization. nih.gov

Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS)

For less volatile or thermally labile furan derivatives, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a valuable alternative to GC-based methods. While GC is often preferred for volatile compounds, LC-HRMS can be employed for the analysis of furan carboxylic acids and their esters, particularly in liquid samples like beverages.

LC-HRMS provides high mass accuracy and resolution, which aids in the confident identification of compounds and the elucidation of their elemental composition. A study on the determination of major furan derivatives in coffee utilized high-performance liquid chromatography (HPLC) with a diode array detector, demonstrating the applicability of liquid chromatography for this class of compounds. nih.govnih.gov Although this study did not employ HRMS, it highlights the potential of LC-based separations. For the analysis of this compound, an LC-HRMS method would offer the advantage of direct analysis of liquid extracts with minimal sample preparation and the ability to differentiate it from other isobaric interferences. The derivatization of carboxylic acids can also be employed to improve their chromatographic behavior and detection in LC-MS analysis. nih.govresearchgate.net

Advanced Sample Preparation Strategies for Analysis

The choice of sample preparation technique is critical for the accurate and sensitive analysis of trace-level compounds like this compound. The goal is to efficiently extract and concentrate the analyte from the sample matrix while minimizing interferences.

Solid Phase Microextraction (SPME) and Solid Phase Extraction (SPE)

Solid Phase Microextraction (SPME) is a solvent-free, versatile, and widely used technique for the extraction of volatile and semi-volatile organic compounds from various matrices. sigmaaldrich.comnih.gov It is particularly well-suited for the analysis of flavor and aroma compounds in food and beverages. sigmaaldrich.com The selection of the appropriate fiber coating is crucial for the efficient extraction of target analytes. dtu.dk For the analysis of furan and its derivatives, fibers with a Carboxen/Polydimethylsiloxane (CAR/PDMS) coating have shown high sensitivity. mdpi.com

SPME, often in the headspace mode (HS-SPME), has been successfully applied to the analysis of volatile compounds in coffee, a potential source of this compound. monash.eduresearchgate.netspectralworks.com The technique's simplicity and automation capabilities make it suitable for high-throughput analysis. youtube.com Solid Phase Extraction (SPE), on the other hand, is a more traditional technique that can be used for the cleanup and concentration of analytes from liquid samples. While SPME is generally preferred for volatile analysis, SPE can be a valuable tool for isolating furan derivatives from complex liquid matrices prior to LC analysis.

Derivatization for Complex Matrix Analysis

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability. For GC analysis, carboxylic acids are often derivatized to form more volatile esters. colostate.edu While this compound is already an ester and generally suitable for direct GC analysis, its corresponding carboxylic acid precursor, 4-methylfuran-3-carboxylic acid, would require derivatization. Common derivatization methods for carboxylic acids include esterification to form methyl or ethyl esters. colostate.edu

For LC analysis, derivatization can be employed to enhance the chromatographic retention or the detector response. nih.gov For instance, derivatizing agents can introduce a chromophore or fluorophore for improved UV or fluorescence detection, or a readily ionizable group for enhanced sensitivity in mass spectrometry. nih.govresearchgate.net While specific derivatization strategies for this compound are not widely reported, the general principles of carboxylic acid and ester analysis can be applied.

Multivariate Chemometrics for Data Interpretation and Pattern Recognition

The large and complex datasets generated by modern analytical instruments, such as GC-MS and GC × GC-MS, often require advanced data analysis techniques for meaningful interpretation. Multivariate chemometrics encompasses a range of statistical methods used to extract relevant information from complex chemical data.

In the context of food analysis, chemometrics is often used for pattern recognition, classification, and the correlation of chemical data with sensory properties. nih.govresearchgate.netunito.it For example, Principal Component Analysis (PCA) can be used to visualize the differences between coffee samples based on their volatile profiles. spectralworks.com By applying chemometric tools to the analysis of furan derivatives in various food products, it is possible to identify key compounds that differentiate samples based on origin, processing conditions, or quality. nih.govgcms.cz

Interfacing Advanced Analytical Techniques for Enhanced Structural Elucidation

The definitive structural confirmation of this compound is best achieved through the synergistic use of multiple spectroscopic and chromatographic techniques. While individual methods provide valuable pieces of the puzzle, their integration offers a comprehensive and robust characterization. The most powerful combination for this purpose involves the hyphenation of gas chromatography with mass spectrometry (GC-MS) and the complementary use of nuclear magnetic resonance (NMR) spectroscopy. Furthermore, the coupling of liquid chromatography with NMR and MS (LC-NMR-MS) represents the pinnacle of hyphenated techniques for complex mixture analysis. nih.govijarsct.co.inamazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry stands as a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. imreblank.ch The gas chromatograph separates the compound from a mixture based on its boiling point and interaction with the stationary phase of the column, providing a specific retention time for identification. nih.govijarbs.com Following separation, the mass spectrometer bombards the molecule with electrons, causing it to ionize and fragment in a reproducible manner. libretexts.org

The resulting mass spectrum is a molecular fingerprint, displaying the molecular ion peak (M+) and a series of fragment ions. For this compound (C₈H₁₀O₃, molecular weight: 154.16 g/mol ), the molecular ion peak would be observed at an m/z of 154. The fragmentation pattern is predictable based on the structure of the ester. Key fragmentation pathways for esters typically involve cleavage at the C-O bond of the ester group and rearrangements. libretexts.org For instance, the loss of the ethoxy group (-OCH₂CH₃) would result in a significant fragment ion.

A study on the fragmentation of 3(2H)-furanones provides insights into the stability of the furan ring and the likely fragmentation patterns, which can be extrapolated to furan carboxylates. imreblank.ch The analysis of ethyl acetate (B1210297), a simple ester, also shows characteristic fragmentation patterns that are useful for interpreting the mass spectrum of more complex esters. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are critical for the structural confirmation of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons on the furan ring, the methyl group, and the ethyl ester group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all informative. libretexts.org For example, the ethyl group would present as a quartet and a triplet. The protons on the furan ring and the methyl group would have characteristic chemical shifts.

¹³C NMR Spectroscopy: This technique provides a count of the number of non-equivalent carbon atoms in the molecule and information about their chemical environment (e.g., alkyl, aromatic, carbonyl). docbrown.info For this compound, eight distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The chemical shifts would be indicative of the type of carbon, with the carbonyl carbon of the ester appearing at a significantly downfield shift. oregonstate.edu

Hyphenated Chromatography-Spectroscopy Techniques

The direct coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, offers a powerful solution for analyzing complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As previously discussed, this is a mature and widely used hyphenated technique for the analysis of volatile compounds. It provides both retention time data for quantification and mass spectra for structural confirmation. ijarbs.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique combines the separation power of high-performance liquid chromatography (HPLC) with the detailed structural information of NMR. ijarsct.co.inamazonaws.com It is particularly useful for the analysis of non-volatile or thermally labile compounds that are not amenable to GC. For a comprehensive analysis, fractions can be collected from the LC and then analyzed by NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that is highly sensitive and provides molecular weight and fragmentation data for components separated by LC. nih.gov

LC-NMR-MS: The ultimate hyphenated system involves the online coupling of LC with both NMR and MS detectors. This provides a wealth of information from a single chromatographic run, including retention time, UV-visible spectra, molecular mass, fragmentation patterns, and detailed structural information from NMR. nih.gov This powerful combination is invaluable for the unambiguous identification of compounds in complex matrices.

Research Findings and Data

Detailed research on the simultaneous analysis of furan and its derivatives in food matrices using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS has been conducted. These studies provide optimized methods for extraction and analysis, including parameters like column type, temperature programs, and mass spectrometric conditions, which are directly applicable to the quantification of this compound.

| Analytical Technique | Information Provided | Relevance for this compound |

| GC-MS | Retention time, molecular weight, fragmentation pattern | Primary tool for identification and quantification. |

| ¹H NMR | Proton environment, connectivity | Confirms the presence and arrangement of hydrogen atoms. |

| ¹³C NMR | Carbon skeleton | Confirms the number and types of carbon atoms. |

| LC-NMR | Separation of non-volatile compounds with NMR data | Structural elucidation of the compound if not suitable for GC. |

| LC-MS | Separation with molecular weight and fragmentation data | High-sensitivity detection and identification. |

| LC-NMR-MS | Comprehensive data from a single run | Unambiguous identification in complex samples. |

Future Research Directions and Emerging Perspectives for Ethyl 4 Methylfuran 3 Carboxylate

Exploration of Novel and Greener Synthetic Pathways

The chemical industry's increasing focus on sustainability is steering synthetic chemistry towards more environmentally benign methodologies. For ethyl 4-methylfuran-3-carboxylate, future research will likely concentrate on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the adoption of biocatalysis . The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Research into the enzymatic synthesis of furan-based polyesters and other derivatives has already shown the potential of this approach. acs.org Future studies could focus on identifying or engineering enzymes, such as lipases or oxidases, for the efficient and selective synthesis of this compound and its precursors. acs.orgnih.gov For instance, enzyme-catalyzed esterification of 4-methylfuran-3-carboxylic acid would be a greener alternative to traditional acid-catalyzed methods that often require harsh conditions.

Flow chemistry represents another significant frontier for the greener synthesis of furan (B31954) derivatives. researchgate.netnih.govrsc.org Continuous flow systems offer enhanced safety, better process control, and higher reproducibility compared to batch processes. researchgate.netnih.gov The in-situ generation of reactive intermediates, as demonstrated in the synthesis of nitrofuran pharmaceuticals, can be adapted for the synthesis of this compound, minimizing the handling of hazardous materials. researchgate.netnih.gov

Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is a key aspect of green chemistry. Research into catalysts for furan synthesis that are based on metals like copper, gold, or iron is ongoing and could lead to more sustainable production methods for this compound. organic-chemistry.orgclockss.org

Investigation of Undiscovered Reactivity Profiles and Selectivity Control

The furan ring in this compound is a versatile platform for a variety of chemical transformations. Future research will delve deeper into its reactivity, aiming to uncover new reaction pathways and achieve precise control over selectivity.

Cycloaddition reactions are a powerful tool for constructing complex molecular frameworks. Furans can act as dienes in Diels-Alder reactions, and their participation in other cycloadditions, such as [4+3] and [8+2] cycloadditions, has been demonstrated. nih.govnih.govacs.orgquora.comacs.org Future work on this compound could explore its reactivity in these higher-order cycloadditions to generate novel polycyclic structures with potential biological activity. nih.govacs.org Understanding the factors that control the regio- and diastereoselectivity of these reactions will be crucial. nih.gov

C-H functionalization is another area ripe for exploration. nih.govresearchgate.netacs.orgresearchgate.netacs.org Directing the functionalization to specific C-H bonds on the furan ring or the methyl group would provide efficient access to a wide range of derivatives. The development of novel catalytic systems, including bimetallic catalysts, could offer unprecedented control over site-selectivity. nih.gov For instance, selectively functionalizing the C2 or C5 position of the furan ring, or even the methyl group, would open up new avenues for creating diverse molecular architectures. Research into the functionalization of related furan systems has shown that the choice of catalyst and reaction conditions can dictate the position of substitution. researchgate.net

Controlling the selectivity of reactions involving the ester group will also be a key research focus. Transesterification under acidic or basic conditions is a known reaction of esters, and developing selective methods for this transformation in the presence of the furan ring will be important for creating new derivatives. youtube.com

Expansion into Functional Materials and Supramolecular Chemistry

The unique electronic and structural properties of the furan ring make this compound an attractive building block for advanced materials. Future research is expected to explore its incorporation into functional materials and its use in the construction of complex supramolecular assemblies.

In the realm of organic electronics , furan-based conjugated polymers are being investigated for their potential applications. rsc.orgntu.edu.sg The ability to tune the bandgap of these polymers by modifying the furan building blocks makes them promising for use in organic photovoltaics, light-emitting diodes, and sensors. rsc.org Future studies could involve the synthesis of oligomers and polymers of this compound and the investigation of their photophysical and electronic properties.